molecular formula C20H22N6OS2 B1682050 U0126-EtOH CAS No. 1173097-76-1

U0126-EtOH

Cat. No. B1682050
M. Wt: 426.6 g/mol
InChI Key: CFQULUVMLGZVAF-OYJDLGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U0126-EtOH is a potent, non-ATP competitive, and selective inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM respectively . It is also an autophagy and mitophagy inhibitor . It is closely related to various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .


Molecular Structure Analysis

The molecular formula of U0126-EtOH is C20H22N6OS2 . It is an addition compound obtained by combining equimolar amounts of (2Z,3Z)-bis {amino [(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (U0126) and ethanol .


Physical And Chemical Properties Analysis

U0126-EtOH has a molecular weight of 426.56 . It is soluble in DMSO to a concentration of at least 50 mg/mL when warmed .

Scientific Research Applications

Neuroprotection and Stroke Recovery

  • U0126-EtOH, a MEK1/2 inhibitor, demonstrates significant potential in the field of neuroprotection, particularly concerning stroke recovery. Studies have shown that U0126-EtOH can attenuate cerebral vasoconstriction, a critical factor in stroke-induced brain damage. Notably, while it did not reduce infarct size, U0126-EtOH significantly improved long-term neurological function after experimental stroke in female rats, highlighting its therapeutic potential in stroke recovery and neuroprotection (Ahnstedt et al., 2015).

Vascular Health and Drug Delivery

  • The compound has been researched for its role in vascular health and as a component in drug delivery systems. U0126-EtOH, in combination with Cremophor EL, a drug delivery system, showed synergistic effects in preventing functional endothelin B (ETB) receptor contractility in vascular systems. This research points towards its utility not just as a therapeutic agent but also in enhancing the efficacy of drug delivery mechanisms (Christensen et al., 2019).

Antioxidant Properties and Cellular Protection

  • U0126-EtOH is also known for its antioxidant properties, independent of its function as a MEK inhibitor. It has shown protective effects against oxidative stress in neuronal cells, indicating its potential in treatments aimed at mitigating oxidative stress-induced cellular damage. This aspect is crucial, as oxidative stress is implicated in various neurodegenerative diseases and conditions (Ong et al., 2014).

Oncological Research and Cancer Therapy

  • In oncological research, U0126-EtOH has been studied for its role in inhibiting various cancers by targeting the MAPK signaling pathway. The inhibitor has been suggested to play a crucial role in balancing cellular homeostasis, making it a potential candidate in cancer therapy, specifically in restraining cancers or suppressing the MAPK pathway as a novel treatment approach (You et al., 2022).

Oocyte Development and Reproductive Health

  • U0126-EtOH has been utilized in the study of meiotic progression in mouse oocytes, revealing its roles in microtubule organization and asymmetric division. Its application in this area provides valuable insights into reproductive health and developmental biology, showcasing its versatility beyond neuroprotection and oncology (Tong et al., 2003).

Safety And Hazards

U0126-EtOH is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

U0126-EtOH has been suggested to inhibit various cancers, but its complete mechanisms have not been clarified in cancers . It plays an essential role in balancing cellular homeostasis . There is potential for using U0126-EtOH to restrain cancers or suppress the MAPK pathway as a novel way of cancer treatment .

properties

IUPAC Name

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQULUVMLGZVAF-OYJDLGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585283
Record name (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

U0126-EtOH

CAS RN

1173097-76-1
Record name (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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